molecular formula C10H7ClN2O3 B13640938 3-(5-Chloro-2-pyridyl)-5-methylisoxazole-4-carboxylic Acid

3-(5-Chloro-2-pyridyl)-5-methylisoxazole-4-carboxylic Acid

Cat. No.: B13640938
M. Wt: 238.63 g/mol
InChI Key: ZFALELKDEQVNAG-UHFFFAOYSA-N
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Description

3-(5-Chloro-2-pyridyl)-5-methylisoxazole-4-carboxylic acid is a heterocyclic compound featuring a methylisoxazole core substituted with a carboxylic acid group and a 5-chloro-2-pyridyl moiety.

Properties

IUPAC Name

3-(5-chloropyridin-2-yl)-5-methyl-1,2-oxazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O3/c1-5-8(10(14)15)9(13-16-5)7-3-2-6(11)4-12-7/h2-4H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFALELKDEQVNAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=NC=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Chloro-2-pyridyl)-5-methylisoxazole-4-carboxylic Acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 5-chloro-2-pyridinecarboxylic acid with methyl isoxazole derivatives in the presence of a suitable catalyst. The reaction conditions often require elevated temperatures and the use of solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(5-Chloro-2-pyridyl)-5-methylisoxazole-4-carboxylic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

3-(5-Chloro-2-pyridyl)-5-methylisoxazole-4-carboxylic Acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(5-Chloro-2-pyridyl)-5-methylisoxazole-4-carboxylic Acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Substituent Variations and Structural Features

The compound’s key structural analogs differ in substituent type, position, and aromatic systems:

Compound Name Substituent Position/Type Aromatic System Key References
3-(5-Chloro-2-pyridyl)-5-methylisoxazole-4-carboxylic acid 5-chloro-2-pyridyl Pyridine
3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid (CMIC acid) 2-chlorophenyl Benzene
3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid 2,6-dichlorophenyl Benzene
3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid 2-chloro-6-fluorophenyl Benzene
5-(5-Chloro-2-pyridyl)isoxazole-3-carboxylic acid 5-chloro-2-pyridyl Pyridine (isoxazole at position 3)

Key Observations :

  • Pyridine vs.
  • Halogen Substitution : Chlorine at the 5-position on pyridine (target) versus ortho/meta positions on benzene (analogs) alters steric and electronic effects. For example, 3-(2,6-dichlorophenyl) analogs exhibit higher melting points (221–222°C) due to increased symmetry and intermolecular interactions .

Physicochemical Properties

Data from analogs provide insights into expected properties:

Property This compound (Predicted) 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid (CMIC acid) 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid
Molecular Weight ~238.63 g/mol ~237.64 g/mol 272.08 g/mol
Melting Point 200–210°C (estimated) Not reported 221–222°C
Solubility Moderate in polar solvents Insoluble in water; soluble in DMSO Insoluble in water; soluble in ethanol
Purity N/A ≥97% (analog data) 97%

Notes:

  • The pyridyl group may lower the melting point compared to dichlorophenyl analogs due to reduced symmetry.
  • Solubility trends align with substituent polarity: pyridyl > chlorophenyl > dichlorophenyl .

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